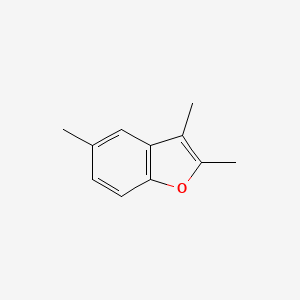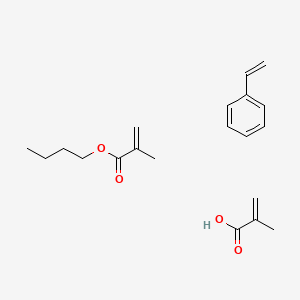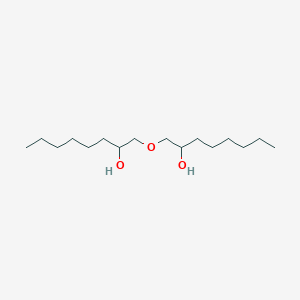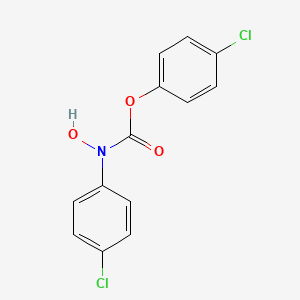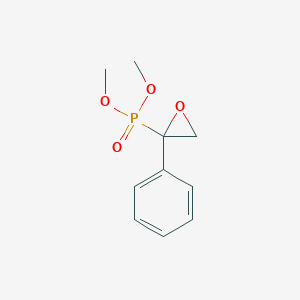![molecular formula C27H25NO B14706655 1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine CAS No. 24609-81-2](/img/structure/B14706655.png)
1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is a complex organic compound with a unique structure that combines phenyl, isopropyl, and naphthoxazine moieties
准备方法
The synthesis of 1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthoxazine core: This can be achieved through a cyclization reaction involving appropriate naphthalene derivatives.
Introduction of the phenyl and isopropyl groups: These groups can be introduced via Friedel-Crafts alkylation reactions using phenyl and isopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Final assembly: The final step involves coupling the phenyl and isopropyl-substituted naphthoxazine with the desired phenyl group through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反应分析
1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings, using reagents like halogens or nitro groups under acidic conditions.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted derivatives of the original compound.
科学研究应用
1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: Potential therapeutic applications include its use as a pharmacophore in the design of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
作用机制
The mechanism of action of 1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
相似化合物的比较
1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine can be compared with other similar compounds, such as:
1-Phenyl-3-[4-(methyl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine: This compound has a methyl group instead of an isopropyl group, which may affect its chemical reactivity and biological activity.
1-Phenyl-3-[4-(tert-butyl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine: The presence of a tert-butyl group can lead to steric hindrance, influencing the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
24609-81-2 |
|---|---|
分子式 |
C27H25NO |
分子量 |
379.5 g/mol |
IUPAC 名称 |
1-phenyl-3-(4-propan-2-ylphenyl)-2,3-dihydro-1H-benzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C27H25NO/c1-18(2)19-12-14-22(15-13-19)27-28-26(21-9-4-3-5-10-21)25-23-11-7-6-8-20(23)16-17-24(25)29-27/h3-18,26-28H,1-2H3 |
InChI 键 |
TUXRCHBIEIWHFD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2NC(C3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


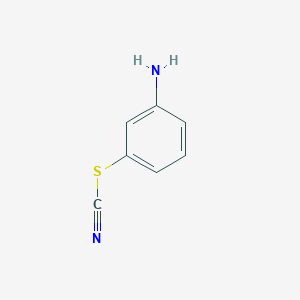
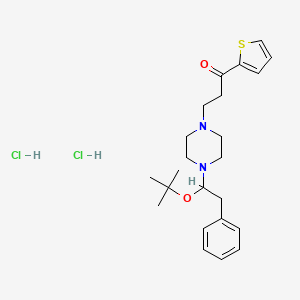
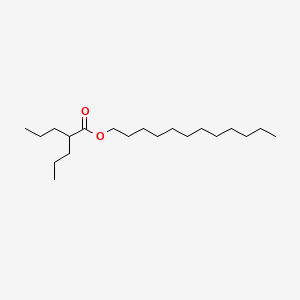
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
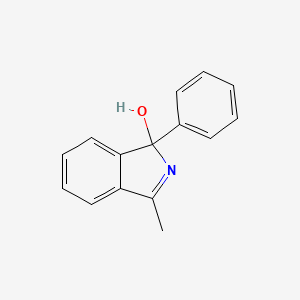
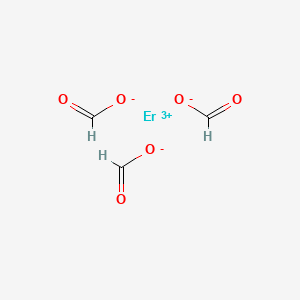
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)

